molecular formula C5H6Cl2N4O3S B13140438 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid CAS No. 21369-77-7

2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid

Cat. No.: B13140438
CAS No.: 21369-77-7
M. Wt: 273.10 g/mol
InChI Key: TXKNVCBMVDNRGP-UHFFFAOYSA-N
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Description

2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aminoethanesulfonic acid. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the amino group. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dioxane or dichloroethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an amino-triazine derivative, while substitution with an alcohol yields an alkoxy-triazine .

Mechanism of Action

The mechanism of action of 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid involves its ability to form stable covalent bonds with nucleophiles. This property makes it an effective reagent for modifying biomolecules and other substrates. The molecular targets and pathways involved depend on the specific application, such as targeting bacterial enzymes in antimicrobial research or interacting with DNA in anticancer studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid is unique due to its combination of a triazine ring with an ethanesulfonic acid group. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in different fields .

Properties

CAS No.

21369-77-7

Molecular Formula

C5H6Cl2N4O3S

Molecular Weight

273.10 g/mol

IUPAC Name

2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C5H6Cl2N4O3S/c6-3-9-4(7)11-5(10-3)8-1-2-15(12,13)14/h1-2H2,(H,12,13,14)(H,8,9,10,11)

InChI Key

TXKNVCBMVDNRGP-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)NC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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